2-(Chloromethyl)-5-methylpyrazine
Overview
Description
2-(Chloromethyl)-5-methylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylpyrazine typically involves the chloromethylation of 5-methylpyrazine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-methylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation: The methyl group at position 5 can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-methylpyrazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological activity.
Comparison with Similar Compounds
- 2-Chloromethyl-4-methylpyrazine
- 2-Chloromethyl-6-methylpyrazine
- 2-Chloromethyl-3-methylpyrazine
Comparison: 2-(Chloromethyl)-5-methylpyrazine is unique due to the specific positioning of the chloromethyl and methyl groups on the pyrazine ring. This structural arrangement influences its reactivity and potential applications. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications.
Biological Activity
2-(Chloromethyl)-5-methylpyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 144.58 g/mol
- Structural Characteristics : The compound features a pyrazine ring with a chloromethyl group at the 2-position and a methyl group at the 5-position. This configuration is crucial for its biological activity.
Antimicrobial Activity
Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. Pyrazines are known for their broad-spectrum antimicrobial activity, which has been attributed to their ability to disrupt microbial membranes and inhibit cellular processes.
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of electron transport chains in bacteria, leading to increased membrane permeability and cell death. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Antioxidant properties have also been reported for pyrazine derivatives. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Research Findings : In vitro studies demonstrate that this compound exhibits antioxidant activity comparable to standard antioxidants like butylhydroxytoluene (BHT). This property is particularly valuable in preventing oxidative damage in cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies, including halogenation reactions involving pyrazine derivatives. The chloromethyl group enhances its reactivity, allowing for further derivatization that may improve biological efficacy.
Table 1: Comparison of Biological Activities of Pyrazine Derivatives
Compound | Antimicrobial Activity | Antioxidant Activity | Reference |
---|---|---|---|
This compound | Moderate | High | |
5-Methylpyrazine-2-carbaldehyde | High | Moderate | |
Trifluoromethoxypyrazines | High | Low |
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. The results indicated effective inhibition against several pathogenic microorganisms at concentrations ranging from 31.25 to 250 µg/mL . -
Antioxidant Studies :
In another investigation, compounds similar to this compound were tested for their ability to inhibit lipid peroxidation in vitro. The findings revealed a significant reduction in oxidative markers, suggesting potential applications in oxidative stress-related conditions . -
Molecular Docking Studies :
Molecular docking simulations have been utilized to predict the interaction of this compound with various biological targets. These studies indicate favorable binding affinities with enzymes involved in microbial metabolism, supporting its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(chloromethyl)-5-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5-3-9-6(2-7)4-8-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKEWIOOGLGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529403 | |
Record name | 2-(Chloromethyl)-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81831-68-7 | |
Record name | 2-(Chloromethyl)-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00529403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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